3-[(4-Methylpentan-2-yl)oxy]azetidine
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Overview
Description
3-[(4-Methylpentan-2-yl)oxy]azetidine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with a 4-methylpentan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylpentan-2-yl)oxy]azetidine typically involves the reaction of an appropriate azetidine precursor with 4-methylpentan-2-ol under suitable conditions. One common method is the nucleophilic substitution reaction, where the hydroxyl group of 4-methylpentan-2-ol is replaced by the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Methylpentan-2-yl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
3-[(4-Methylpentan-2-yl)oxy]azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Methylpentan-2-yl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with similar reactivity.
Other Azetidines: Compounds with different substituents on the azetidine ring.
Uniqueness: 3-[(4-Methylpentan-2-yl)oxy]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other azetidines or aziridines may not be suitable .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(4-methylpentan-2-yloxy)azetidine |
InChI |
InChI=1S/C9H19NO/c1-7(2)4-8(3)11-9-5-10-6-9/h7-10H,4-6H2,1-3H3 |
InChI Key |
ULSXUSGPRPBKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OC1CNC1 |
Origin of Product |
United States |
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